molecular formula C16H16ClN B12496547 (R)-1-(Anthracen-9-yl)ethanamine hydrochloride

(R)-1-(Anthracen-9-yl)ethanamine hydrochloride

Cat. No.: B12496547
M. Wt: 257.76 g/mol
InChI Key: ANSFQYOBYYVFEY-UHFFFAOYSA-N
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Description

®-1-(Anthracen-9-yl)ethanamine hydrochloride is an organic compound with the molecular formula C₁₅H₁₄ClN It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethanamine group attached to the anthracene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Anthracen-9-yl)ethanamine hydrochloride typically involves the reaction of anthracene with an appropriate amine under controlled conditions. One common method involves the reduction of anthracene-9-carboxaldehyde with sodium borohydride, followed by reductive amination with an amine source. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of ®-1-(Anthracen-9-yl)ethanamine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-1-(Anthracen-9-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding anthracene derivatives.

    Reduction: Reduction reactions can modify the anthracene ring or the ethanamine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene ring .

Scientific Research Applications

®-1-(Anthracen-9-yl)ethanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-(Anthracen-9-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound’s photophysical properties are attributed to the anthracene moiety, which can undergo excimer formation and fluorescence. These interactions are crucial for its applications in imaging and photonic devices .

Comparison with Similar Compounds

Similar Compounds

    Anthracene: The parent compound, used in various organic synthesis applications.

    9-Anthraldehyde: An aldehyde derivative of anthracene, used in the synthesis of other anthracene derivatives.

    Anthracen-9-ylmethanamine: A similar amine derivative with different substitution patterns.

Uniqueness

®-1-(Anthracen-9-yl)ethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring high fluorescence efficiency and stability .

Properties

Molecular Formula

C16H16ClN

Molecular Weight

257.76 g/mol

IUPAC Name

1-anthracen-9-ylethanamine;hydrochloride

InChI

InChI=1S/C16H15N.ClH/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16;/h2-11H,17H2,1H3;1H

InChI Key

ANSFQYOBYYVFEY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N.Cl

Origin of Product

United States

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